molecular formula C11H13FO3 B13672167 Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate

Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate

Cat. No.: B13672167
M. Wt: 212.22 g/mol
InChI Key: BLQVKWOSGWMRKP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate: is an organic compound with the molecular formula C11H13FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-fluoro-4-methoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another method includes the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a fluoro-substituted phenylboronic acid with an ethyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-(2-fluoro-4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2-fluoro-4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(2-fluoro-4-methoxyphenyl)acetate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(2-fluoro-4-methoxyphenyl)acetate

InChI

InChI=1S/C11H13FO3/c1-3-15-11(13)6-8-4-5-9(14-2)7-10(8)12/h4-5,7H,3,6H2,1-2H3

InChI Key

BLQVKWOSGWMRKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)OC)F

Origin of Product

United States

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